N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide
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Description
Synthesis Analysis
The compound can be synthesized via a series of reactions. For instance, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide (4) can be reacted with 4-chlorobenzaldehyde or 4-hydroxybenzaldehyde to give the hydrazones 5 and 6 . Compound 4 can also be coupled with phenylisocyanate or methylisothiocyanate to give Compounds 7 and 8 . The latter compounds (7 and 8) can then be coupled with chloroacetic acid to give oxazolidine (9) and thiazolidine (10) .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by means of spectral data . The compound has a molecular formula of C21H26BrN5O3 and a molecular weight of 476.375.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with 4-chlorobenzaldehyde or 4-hydroxybenzaldehyde to give the hydrazones 5 and 6 . It can also be coupled with phenylisocyanate or methylisothiocyanate to give Compounds 7 and 8 .Scientific Research Applications
DNA Binding and Antimicrobial Activity
Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives, exhibiting notable antimicrobial and anti-cancer activities. These compounds showed intercalation binding mode with SS-DNA, suggesting their potential in therapeutic applications involving DNA interaction (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Antimicrobial Evaluation
Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds showed varying degrees of antimicrobial activity, with some demonstrating significant effectiveness against microbes (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Antiviral Applications
Kauffman et al. (2000) detailed the synthesis of a compound related to N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide. This synthesis facilitated the production of DPC 963, a promising drug candidate for HIV-1 treatment (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).
Anticonvulsant Activity
A study by Unverferth et al. (1998) synthesized 3-aminopyrroles, including derivatives related to the compound . These derivatives displayed significant anticonvulsant activity, highlighting their potential in neuropharmacology (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Synthesis and Biological Activity
Luo Lingyan et al. (2011) described the synthesis of a related compound, 4-(4-Aminophenyl)-3-morpholinone, highlighting its significance as a key intermediate in the production of anticoagulants like rivaroxaban (Luo Lingyan, Dongsheng, Zhou Zongzhou, Cheng, & Huang Yingtang, 2011).
Medicinal Chemistry and Biological Activities
Rekka and Kourounakis (2010) designed various morpholine derivatives, including structures akin to this compound, with various biological activities like anti-inflammatory and anti-dyslipidemic properties (Rekka & Kourounakis, 2010).
properties
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O3/c22-16-6-7-18(25-20(29)14-27-8-10-30-11-9-27)17(12-16)21(24-13-19(28)26-23)15-4-2-1-3-5-15/h1-7,12,21,24H,8-11,13-14,23H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALWJPIWVJSIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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